Kansuinine B

Vue d'ensemble

Description

La kansuinine B est un composé diterpénoïde isolé des racines d'Euphorbia kansui, une plante traditionnellement utilisée en médecine chinoise pour traiter l'œdème, l'ascite et l'asthme . Ce composé a suscité l'attention en raison de ses activités biologiques significatives, notamment ses propriétés anti-inflammatoires et antitumorales .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La kansuinine B est généralement isolée de l'extrait éthanolique des racines d'Euphorbia kansui. Le processus d'extraction implique une séparation guidée par bioessai, où l'extrait d'éthanol à 95 % est soumis à diverses techniques chromatographiques pour isoler des composés purs . La chromatographie en phase liquide à haute performance (HPLC) et la chromatographie en phase liquide couplée à la spectrométrie de masse (LC-MS) sont couramment utilisées à cette fin .

Méthodes de production industrielle : Actuellement, il n'existe pas de méthodes de production industrielle à grande échelle pour la this compound. Le composé est principalement obtenu par extraction à partir de sources naturelles, suivie d'une purification par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La kansuinine B subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide de réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxygénés, tandis que la réduction peut produire différents composés hydrogénés .

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

La this compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Action anti-inflammatoire : Inhibe la production de cytokines et de médiateurs pro-inflammatoires, tels que l'interleukine-6 (IL-6) et l'oxyde nitrique (NO), en modulant l'activité de voies de signalisation comme la voie du facteur nucléaire kappa B (NF-κB).

Action antitumorale : Induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en activant les enzymes caspases et en augmentant le rapport Bax/Bcl-2, ce qui favorise la mort cellulaire.

Applications De Recherche Scientifique

Pharmacological Properties

Kansuinine B exhibits a range of pharmacological activities, including:

- Cytotoxicity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. It has been observed to inhibit cell proliferation and alter cellular morphology, leading to increased cell detachment and apoptosis in IEC-6 cells when treated with higher concentrations .

- Anti-inflammatory Effects : this compound has demonstrated inhibitory effects on IL-6-induced signaling pathways, particularly by blocking Stat3 activation. This mechanism suggests its potential use in treating inflammatory diseases .

- Analgesic Activity : The compound has also been reported to possess analgesic properties, indicating its potential application in pain management .

Table 1: Summary of Key Studies on this compound

Example Case Study

In a study investigating the effects of this compound on psoriasis models, it was found that treatment with extracts containing this compound significantly reduced symptoms by inhibiting Th17 cell differentiation and activation of dendritic cells. The mechanism involved modulation of immune responses through the ERK pathway, showcasing its therapeutic potential in skin disorders .

Mécanisme D'action

Kansuinine B exerts its effects through several molecular targets and pathways:

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators, such as interleukin-6 (IL-6) and nitric oxide (NO), by modulating the activity of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Anti-tumor Action: Induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and increasing the Bax/Bcl-2 ratio, which promotes cell death.

Comparaison Avec Des Composés Similaires

La kansuinine B fait partie d'un groupe de diterpénoïdes isolés d'Euphorbia kansui, notamment :

- Kansuinine A

- Kansuinine C

- Kansuiphorin C

- 3-O-benzoyl-20-désoxyingénol

- 3-O-(2′E,4′Z-décadiénoyl)-20-O-acétylingénol

Unicité : La this compound se distingue par ses puissantes activités anti-inflammatoires et antitumorales, qui sont plus prononcées que celles de certains de ses analogues . Sa structure moléculaire unique contribue à ses activités biologiques spécifiques et à ses applications thérapeutiques potentielles .

Propriétés

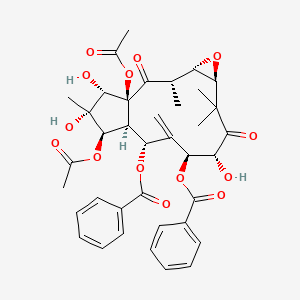

IUPAC Name |

(1,14-diacetyloxy-10-benzoyloxy-9,15,16-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42O14/c1-18-26(50-33(44)22-14-10-8-11-15-22)24-31(48-20(3)39)37(7,47)35(46)38(24,52-21(4)40)29(42)19(2)28-32(49-28)36(5,6)30(43)25(41)27(18)51-34(45)23-16-12-9-13-17-23/h8-17,19,24-28,31-32,35,41,46-47H,1H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOILMZFESGPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(O2)C(C(=O)C(C(C(=C)C(C3C(C(C(C3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57685-46-8 | |

| Record name | Kansuinin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57685-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.